molecular formula C4HBr2N3O2 B1503448 2,5-Dibromo-3-nitropyrazine CAS No. 1245645-88-8

2,5-Dibromo-3-nitropyrazine

Cat. No. B1503448
CAS RN: 1245645-88-8
M. Wt: 282.88 g/mol
InChI Key: UYHYCACOERRXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3-nitropyrazine is a chemical compound with the molecular formula C4HBr2N3O2 and a molecular weight of 282.88 . It appears as a light yellow powder .


Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 2,5-Dibromo-3-nitropyrazine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . For substituted pyridines, this method yields good results for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3-nitropyrazine consists of a pyrazine ring substituted with two bromine atoms and one nitro group . The exact structure can be obtained from databases like ChemSpider .


Physical And Chemical Properties Analysis

2,5-Dibromo-3-nitropyrazine has a density of 2.2±0.1 g/cm3, a boiling point of 272.7±35.0 °C at 760 mmHg, and a flash point of 118.7±25.9 °C . It has 4 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Reactivity

2,5-Dibromo-3-nitropyrazine serves as a functional starting material in the synthesis of various nitrogen heterocycles. For instance, the synthesis of 5,6-dichloro-3-nitropyrazinamine from 5,6-dichloro-3-nitropyrazine-2-carboxylic acid demonstrates the potential of nitro heterocycles in undergoing a range of chemical reactions, including nucleophilic displacement and the formation of imidazolo and triazolo ring systems (Hartman & Hartman, 1983). Additionally, efficient halogenation processes, like the bromination of 2-aminopyrazine to produce 3,5-Dibromo-2-aminopyrazine, underscore the versatility of dibromo-nitropyrazines in heterocyclic chemistry (Lizano, Grima, & Pujol, 2019).

Energetic Materials Development

2,5-Dibromo-3-nitropyrazine analogs are investigated for their potential in creating high-performing energetic materials. Research in this area includes the synthesis of energetic compounds like 2-amino-5-nitrotetrazole and derivatives, exhibiting high explosive performances (Klapötke, Piercey, & Stierstorfer, 2012). These materials are notable for their application in explosive technologies and as ligands for high-energy capacity metal complexes.

Photocatalytic Applications

Modified polymeric carbon nitrides, incorporating elements like 2,5-dibromopyrazine, have shown significant improvements in photocatalytic performance for applications like organic pollutants oxidation and hydrogen production under visible light. This involves tuning the electronic structures and improving charge-carrier separation, highlighting the role of nitropyrazine derivatives in advanced photocatalytic processes (Zhou et al., 2019).

Medicinal Chemistry

Nitropyrazines, including derivatives of 2,5-Dibromo-3-nitropyrazine, are synthesized for their potential use in medicinal applications such as hypoxic cell radiosensitizers. These compounds have been evaluated for their cytotoxicity and potential in enhancing radiotherapy for cancer treatment (Hartman et al., 1984).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2,5-dibromo-3-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2N3O2/c5-2-1-7-3(6)4(8-2)9(10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHYCACOERRXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697079
Record name 2,5-Dibromo-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-nitropyrazine

CAS RN

1245645-88-8
Record name 2,5-Dibromo-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-nitropyrazine
Reactant of Route 2
2,5-Dibromo-3-nitropyrazine
Reactant of Route 3
2,5-Dibromo-3-nitropyrazine
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3-nitropyrazine
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-3-nitropyrazine
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-3-nitropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.